Antibacterial Agent 60 is a synthetic compound that has garnered attention for its potential applications in combating bacterial infections. This compound is part of a broader class of antibacterial agents that aim to address the growing concern of antibiotic resistance. The development of Antibacterial Agent 60 involves a multi-faceted approach, including its synthesis, characterization, and evaluation of its antibacterial properties.
Antibacterial Agent 60 can be classified as an aminoguanidine derivative. This classification is significant because aminoguanidines are recognized for their ability to interact with bacterial membranes and inhibit essential cellular processes, making them valuable candidates in the search for new antibacterial agents .
The synthesis of Antibacterial Agent 60 involves several key steps:
These steps are characterized by careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity .
The final product can be purified using silica gel chromatography, and its structure is confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Antibacterial Agent 60 features a complex molecular structure that includes a triazole ring and an aminoguanidine moiety. The specific arrangement of these components contributes to its biological activity.
The compound's molecular formula, melting point, and spectral data (e.g., NMR shifts) provide insights into its structural characteristics. For example, the presence of characteristic peaks in the NMR spectrum can confirm the successful incorporation of functional groups essential for antibacterial activity .
The chemical reactions involved in synthesizing Antibacterial Agent 60 include:
The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to purification stages .
Antibacterial Agent 60 exerts its antibacterial effects primarily through disruption of bacterial membrane integrity and inhibition of key metabolic pathways. This may involve:
Preliminary studies employing Transmission Electron Microscopy (TEM) have shown morphological changes in treated bacterial cells, indicating that Antibacterial Agent 60 effectively compromises cell integrity .
Antibacterial Agent 60 is typically characterized by:
Key chemical properties include:
Relevant data such as melting point and solubility profiles are crucial for practical applications in formulations .
Antibacterial Agent 60 has potential applications in various fields:
The ongoing research into this compound aims to expand its applicability beyond laboratory settings into clinical use, particularly against resistant strains of bacteria .
Antibacterial Agent 60 (avibactam) exhibits a unique mechanism of β-lactamase inhibition distinct from traditional β-lactam-based inhibitors. As a diazabicyclooctane non-β-lactam compound, it employs reversible covalent bonding to neutralize serine-based β-lactamases. The inhibition process occurs in two stages: initial non-covalent recognition of the enzyme’s active site, followed by rapid acylation of the conserved serine residue (Ser70 in class A enzymes). This acylation forms a stable carbamate ester intermediate [9]. Unlike clavulanic acid or tazobactam, which undergo irreversible inactivation, avibactam’s carbamoyl linkage allows reversible decoupling and regeneration of the intact inhibitor molecule. This recyclability enables a single avibactam molecule to sequentially inactivate multiple β-lactamase enzymes, enhancing its pharmacodynamic efficiency [4] [9].
Nuclear magnetic resonance (NMR) and crystallographic studies confirm that avibactam’s compact bicyclic structure facilitates optimal positioning within the catalytic pocket of diverse β-lactamases. The inhibitor’s sulfate group forms critical hydrogen bonds with conserved residues (e.g., Asn132 and Asn170 in CTX-M-15), while its carbonyl oxygen coordinates with the oxyanion hole, mimicking the transition state of β-lactam hydrolysis [4].
Table 1: Comparative Inhibition Mechanisms of β-Lactamase Inhibitors
Inhibitor | Chemical Class | Binding Mechanism | Reversibility | Primary Target Enzymes |
---|---|---|---|---|
Avibactam | Diazabicyclooctane | Covalent (Ser acylation) | Reversible | Class A, C, some D |
Clavulanic Acid | Clavulanate | Covalent (Ser acylation) | Irreversible | Class A |
Tazobactam | Penicillanic acid sulfone | Covalent (Ser acylation) | Irreversible | Class A |
Vaborbactam | Boronic acid | Covalent (Boronate complex) | Reversible | Class A, C |
Avibactam’s primary clinical utility lies in its synergistic restoration of ceftazidime efficacy against extended-spectrum β-lactamase-producing Enterobacterales. Ceftazidime, a third-generation cephalosporin, is hydrolyzed by extended-spectrum β-lactamases such as Temoniera, sulfhydryl variable, and cefotaximase enzymes, rendering it ineffective as monotherapy. Avibactam binds these extended-spectrum β-lactamases with high affinity (inhibition constants [K~i~] < 100 nM for Temoniera-1 and cefotaximase enzymes), shielding ceftazidime from degradation [4] [8].
Microbiological analyses demonstrate that the addition of 4 mg/L avibactam reduces the minimum inhibitory concentration of ceftazidime by 128- to 1024-fold in extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolates. This potentiation restores ceftazidime susceptibility in >90% of strains that would otherwise be classified as resistant under Clinical and Laboratory Standards Institute breakpoints [4] [8]. Time-kill assays further validate this synergy: the combination reduces bacterial counts by >3-log~10~ CFU/mL within 24 hours against inocula exceeding 10^8^ CFU/mL, whereas either agent alone exhibits negligible bactericidal activity [9].
Table 2: In Vitro Synergy Between Ceftazidime and Avibactam Against Extended-Spectrum β-Lactamase Producers
Species | β-Lactamase Variant | Ceftazidime Alone MIC (mg/L) | Ceftazidime-Avibactam MIC (mg/L) | Fold Reduction |
---|---|---|---|---|
Escherichia coli | Temoniera-3 | >64 | 1 | ≥64 |
Klebsiella pneumoniae | Cefotaximase enzymes-15 | 32 | 0.25 | 128 |
Proteus mirabilis | Sulfhydryl variable-2 | >64 | 0.5 | ≥128 |
Avibactam displays broad inhibitory coverage against class A and class C β-lactamases, encompassing over 90% of clinically relevant plasmid- and chromosomally encoded enzymes in Enterobacterales. Among class A, it effectively neutralizes:
For class C (AmpC) enzymes, avibactam inhibits both plasmid-mediated variants (e.g., CMY-2, DHA-1, FOX-4) and chromosomally encoded forms in Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa. Notably, avibactam does not induce AmpC hyperproduction—a limitation observed with older β-lactams—due to its low affinity for the AmpC regulatory system [9].
Susceptibility variations exist among rarer β-lactamases: avibactam weakly inhibits oxacillinase enzymes-23 (class D) and shows no activity against metallo-β-lactamases (class B; e.g., New Delhi metallo-β-lactamase, Verona integron-encoded metallo-β-lactamase) due to their zinc-dependent mechanisms [9].
Table 3: Avibactam Inhibition Spectrum Against Key β-Lactamase Classes
β-Lactamase Class | Representative Enzymes | Inhibition by Avibactam | MIC Shift with Ceftazidime |
---|---|---|---|
Class A (Extended-spectrum β-lactamase) | Temoniera-1, Sulfhydryl variable-1, Cefotaximase enzymes-15 | Potent (IC~50~ < 0.1 µM) | 8- to 512-fold reduction |
Class A (Carbapenemase) | Klebsiella pneumoniae carbapenemase-2, Guiana extended-spectrum β-lactamase-2 | Potent (IC~50~ = 0.2–0.5 µM) | 16- to 1024-fold reduction |
Class C (AmpC) | CMY-2, P99, ADC | Potent (IC~50~ = 0.1–0.8 µM) | 32- to 256-fold reduction |
Class D (Oxacillinase enzymes) | oxacillinase enzymes-48, oxacillinase enzymes-181 | Moderate (IC~50~ = 1–5 µM) | 4- to 16-fold reduction |
Avibactam significantly enhances ceftazidime activity against Klebsiella pneumoniae carbapenemase-expressing Klebsiella pneumoniae, with minimum inhibitory concentration~90~ values for the combination typically ≤4 mg/L—below the Clinical and Laboratory Standards Institute susceptibility breakpoint. This contrasts sharply with meropenem or ceftazidime monotherapy, where minimum inhibitory concentrations often exceed 32 mg/L [4] [10]. Mechanistically, avibactam forms a long-lived complex with Klebsiella pneumoniae carbapenemase enzymes (residence time >30 minutes), permitting ceftazidime to engage penicillin-binding protein-3 and initiate cell wall disruption [9].
However, efficacy is modulated by ancillary resistance mechanisms in Klebsiella pneumoniae carbapenemase-producing Klebsiella pneumoniae strains:
Despite these challenges, ceftazidime-avibactam maintains >75% clinical success rates in complicated urinary tract infections and bloodstream infections caused by Klebsiella pneumoniae carbapenemase-producing Klebsiella pneumoniae, outperforming historical polymyxin-based regimens [10]. Resistance emergence is lower (<10%) when used for infections with baseline minimum inhibitory concentrations ≤4 mg/L, whereas off-label use against metallo-β-lactamase producers or Klebsiella pneumoniae carbapenemase mutants selects for resistance [10].
Table 4: Impact of Bacterial Factors on Avibactam Efficacy Against *Klebsiella pneumoniae carbapenemase-Expressing Klebsiella pneumoniae*
Ancillary Resistance Mechanism | Molecular Consequence | Effect on Ceftazidime-Avibactam MIC | Clinical Response Rate |
---|---|---|---|
None (wild-type) | Unimpaired avibactam penetration/binding | ≤4 mg/L | >85% |
OmpK35/36 porin loss | Reduced intracellular avibactam levels | 8–16 mg/L | 50–60% |
AcrAB-TolC overexpression | Efflux-mediated avibactam export | 4–8 mg/L | 60–70% |
Klebsiella pneumoniae carbapenemase-3 D179Y mutation | Altered active site conformation | >128 mg/L | <10% |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6